molecular formula C25H30F2N4O4S B14791504 (R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

(R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

Cat. No.: B14791504
M. Wt: 520.6 g/mol
InChI Key: ODPINCLJBXCQIN-RUZDIDTESA-N
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Description

®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives with varying substituents. Examples include:

  • 2-Phenyl-1,3,4-thiadiazole
  • 5-(2,5-Difluorophenyl)-1,3,4-thiadiazole
  • 3-(Methoxy(methyl)carbamoyl)-1,3,4-thiadiazole

Uniqueness

What sets ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C25H30F2N4O4S

Molecular Weight

520.6 g/mol

IUPAC Name

tert-butyl N-[3-[(2R)-5-(2,5-difluorophenyl)-3-[methoxy(methyl)carbamoyl]-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate

InChI

InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-22(32)28-15-9-14-25(17-10-7-6-8-11-17)31(23(33)30(4)34-5)29-21(36-25)19-16-18(26)12-13-20(19)27/h6-8,10-13,16H,9,14-15H2,1-5H3,(H,28,32)/t25-/m1/s1

InChI Key

ODPINCLJBXCQIN-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@]1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3

Origin of Product

United States

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